
3-(Boc-aminomethyl)-3-hydroxypyrrolidine
Vue d'ensemble
Description
3-(Boc-aminomethyl)-3-hydroxypyrrolidine is a chemical compound with the molecular formula C11H22N2O2 . It is also known as tert-Butyl N-(3-piperidylmethyl)carbamate . This compound is used as a building block in organic synthesis .
Synthesis Analysis
The synthesis of 3-(Boc-aminomethyl)-3-hydroxypyrrolidine and similar compounds involves the use of isocyanate intermediates, which are generated in situ in the presence of 2-chloropyridine and trifluoromethanesulfonyl anhydride . The reactions involve the use of Grignard reagents to produce the corresponding amides .
Molecular Structure Analysis
The molecular weight of 3-(Boc-aminomethyl)-3-hydroxypyrrolidine is 214.305 Da . The InChI code for this compound is 1S/C11H22N2O2/c1-11(2,3)15-10(14)13-8-9-5-4-6-12-7-9/h9,12H,4-8H2,1-3H3, (H,13,14) .
Applications De Recherche Scientifique
Peptide Synthesis
“3-(Boc-aminomethyl)-3-hydroxypyrrolidine” is a highly versatile amino acid derivative widely employed in peptide synthesis . It serves as a fundamental building block for peptides and proteins .
Protein Synthesis
This compound is also used in protein synthesis. It plays a crucial role in the creation of peptides and proteins .
Peptidomimetic Development
“3-(Boc-aminomethyl)-3-hydroxypyrrolidine” plays a vital role in the synthesis of peptidomimetics, compounds that mimic the structure and function of peptides .
Organic Compound Synthesis
Apart from peptide and protein synthesis, this compound finds utility in the synthesis of various organic compounds such as nucleotides, carbohydrates, and lipids .
Enzyme Activity Modulation
This compound has demonstrated a diverse range of biochemical and physiological effects, including the modulation of enzyme activity .
Influence on Protein Structure and Function
“3-(Boc-aminomethyl)-3-hydroxypyrrolidine” can influence protein structure and function .
Safety and Hazards
Mécanisme D'action
Target of Action
It’s worth noting that boc-protected amines are commonly used in peptide synthesis . They play a pivotal role in the synthesis of multifunctional targets, especially where amino functions often occur .
Mode of Action
The compound 3-(Boc-aminomethyl)-3-hydroxypyrrolidine, being a Boc-protected amine, acts as a protecting group for amines in organic synthesis . The Boc group (tert-butoxycarbonyl) is acid-labile and can be removed under mild acidic conditions . This allows for selective deprotection in the presence of other protecting groups.
Biochemical Pathways
Boc-protected amines are integral to peptide synthesis, suggesting that they may play a role in protein-related biochemical pathways .
Pharmacokinetics
Boc-protected amines are generally considered to have good stability and are widely used in the pharmaceutical industry .
Result of Action
The result of the action of 3-(Boc-aminomethyl)-3-hydroxypyrrolidine is the protection of the amine function during the synthesis of complex molecules, allowing for selective reactions to occur at other functional groups . This facilitates the synthesis of multifunctional targets, particularly in peptide synthesis .
Action Environment
The action of 3-(Boc-aminomethyl)-3-hydroxypyrrolidine, like other Boc-protected amines, is influenced by the reaction conditions. Boc groups are stable under basic conditions but can be removed under mild acidic conditions . Therefore, the pH of the reaction environment can significantly influence the compound’s action, efficacy, and stability.
Propriétés
IUPAC Name |
tert-butyl N-[(3-hydroxypyrrolidin-3-yl)methyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O3/c1-9(2,3)15-8(13)12-7-10(14)4-5-11-6-10/h11,14H,4-7H2,1-3H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDXOWYHAHPHSRG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1(CCNC1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Boc-aminomethyl)-3-hydroxypyrrolidine | |
CAS RN |
125033-59-2 | |
| Record name | tert-butyl N-[(3-hydroxypyrrolidin-3-yl)methyl]carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


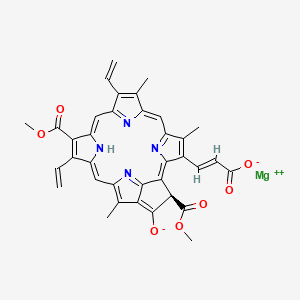

![N-[2-amino-4-methoxy-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B599779.png)
![3-(2,4-Dichlorophenyl)-4-hydroxy-1-oxaspiro[4.5]dec-3-en-2-one](/img/structure/B599782.png)
![(4'-Butyl-[1,1'-biphenyl]-4-yl)boronic acid](/img/structure/B599783.png)
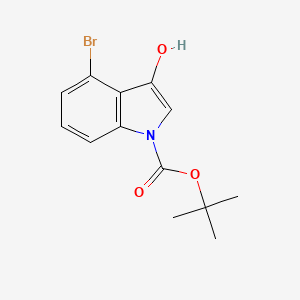
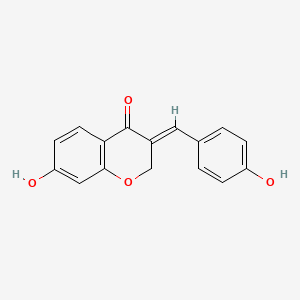
![Benzyl 2-((tert-butoxycarbonyl)amino)-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B599788.png)
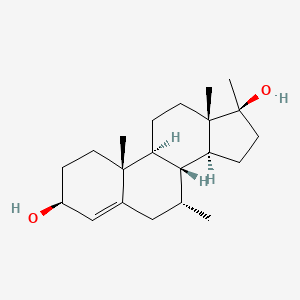
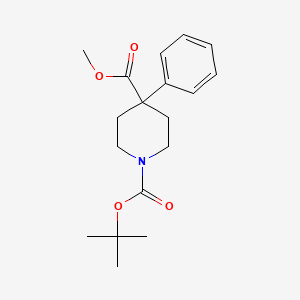

![5-Bromo-1H-pyrrolo[2,3-b]pyridine-2,3-dione](/img/structure/B599795.png)